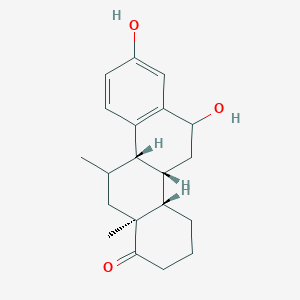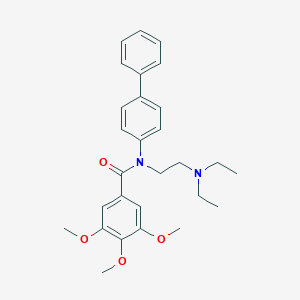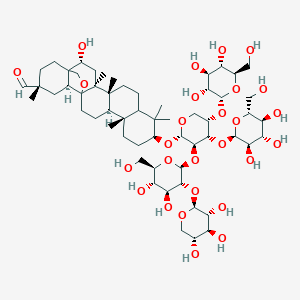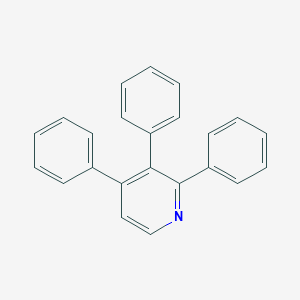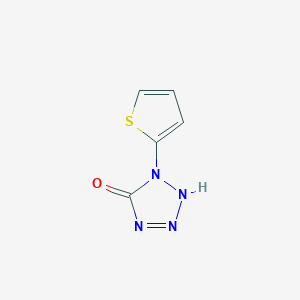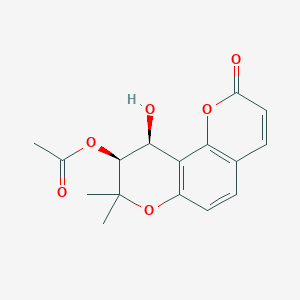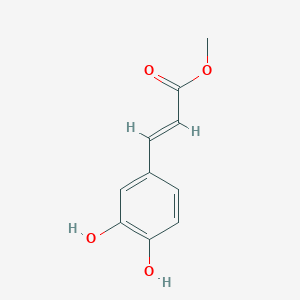
Isostearyl behenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearyl behenate is a wax-like substance that is commonly used in the cosmetic industry as an emollient and thickening agent. This substance is derived from behenic acid and isostearyl alcohol, which are both naturally occurring compounds. The purpose of
Mechanism of Action
Isostearyl behenate works by forming a protective barrier on the skin, which helps to retain moisture and prevent water loss. It also helps to thicken the formulation of cosmetic products, making them easier to apply and improving their overall texture.
Biochemical and Physiological Effects:
Isostearyl behenate has been shown to be non-toxic and non-irritating to the skin. It is also non-comedogenic, meaning that it does not clog pores and cause acne. In addition, it has been shown to have antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using isostearyl behenate in lab experiments is that it is readily available and relatively inexpensive. It is also easy to work with and can be incorporated into a variety of formulations. However, one limitation is that it may not be suitable for all types of experiments, as its properties may interfere with certain assays.
Future Directions
There are several areas of research that could be pursued in the future related to isostearyl behenate. One potential direction is to investigate its use in drug delivery systems further. Another area of interest is to explore its potential as an anti-aging ingredient in cosmetic products. Additionally, more research could be done to understand its mechanism of action and how it interacts with other compounds in cosmetic formulations.
Synthesis Methods
Isostearyl behenate is synthesized by esterification of behenic acid and isostearyl alcohol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a wax-like substance that is solid at room temperature.
Scientific Research Applications
Isostearyl behenate has been extensively studied for its emollient and thickening properties in the cosmetic industry. It has also been investigated for its potential use in drug delivery systems, as it has been shown to enhance the permeation of certain drugs through the skin.
properties
CAS RN |
125804-16-2 |
|---|---|
Product Name |
Isostearyl behenate |
Molecular Formula |
C40H80O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
16-methylheptadecyl docosanoate |
InChI |
InChI=1S/C40H80O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28-31-34-37-40(41)42-38-35-32-29-26-23-20-17-18-21-24-27-30-33-36-39(2)3/h39H,4-38H2,1-3H3 |
InChI Key |
MNAKZOVRDUDCTC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Other CAS RN |
125804-16-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



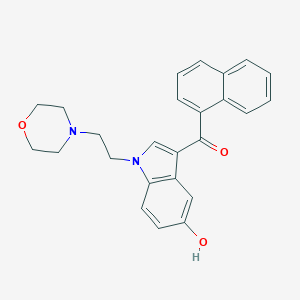
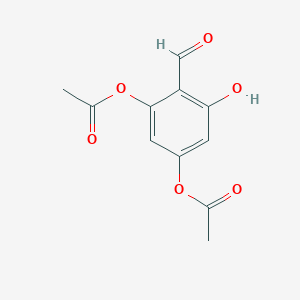
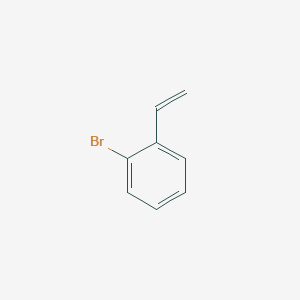
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)
